Cas no 150969-55-4 (Ethyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate)
Ethyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate
- ethyl 3-oxo-1,2-dihydroindene-5-carboxylate
- DTXSID80856885
- A905483
- Ethyl3-oxo-2,3-dihydro-1H-indene-5-carboxylate
- 1H-Indene-5-carboxylic acid, 2,3-dihydro-3-oxo-, ethyl ester
- 150969-55-4
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- Inchi: 1S/C12H12O3/c1-2-15-12(14)9-4-3-8-5-6-11(13)10(8)7-9/h3-4,7H,2,5-6H2,1H3
- InChI Key: DGZUXEHMIBGXIT-UHFFFAOYSA-N
- SMILES: O=C1C2C=C(C(=O)OCC)C=CC=2CC1
Computed Properties
- Exact Mass: 204.078644241g/mol
- Monoisotopic Mass: 204.078644241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 272
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 43.4Ų
Ethyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM194280-1g |
ethyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate |
150969-55-4 | 95% | 1g |
$*** | 2023-03-30 | |
| Alichem | A079000078-1g |
Ethyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate |
150969-55-4 | 95% | 1g |
375.21 USD | 2021-06-15 | |
| Crysdot LLC | CD12139445-1g |
Ethyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate |
150969-55-4 | 95+% | 1g |
$464 | 2024-07-23 |
Ethyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate Suppliers
Ethyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on Ethyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate
Ethyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate (CAS No. 150969-55-4): An Overview of Its Structure, Synthesis, and Applications
Ethyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate (CAS No. 150969-55-4) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structural features, which include an indanone framework and an ester functional group. These properties make it a valuable intermediate in the synthesis of various biologically active molecules and advanced materials.
The molecular formula of Ethyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate is C13H12O3, and its molecular weight is approximately 228.23 g/mol. The compound exists as a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dichloromethane. Its melting point is around 87-89°C, which is an important physical property for its handling and storage.
The synthesis of Ethyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate can be achieved through several well-established routes. One common method involves the condensation of ethyl acetoacetate with indanone in the presence of a base such as potassium hydroxide or sodium hydride. This reaction typically proceeds via a Michael addition followed by an intramolecular cyclization to form the indanone ring. Another approach involves the Friedel-Crafts acylation of indanone with ethyl chloroacetate in the presence of a Lewis acid catalyst like aluminum chloride.
In recent years, the use of Ethyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate as a building block in the synthesis of biologically active compounds has been extensively studied. For instance, it has been utilized in the preparation of indole alkaloids, which are known for their diverse pharmacological activities including antitumor, anti-inflammatory, and antiviral properties. A notable example is the synthesis of vinblastine, a potent anticancer drug derived from the Madagascar periwinkle plant (Catharanthus roseus). The indanone framework in Ethyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate serves as a key structural motif in these natural products.
Beyond its applications in medicinal chemistry, Ethyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate has also found utility in materials science. Its ability to undergo various chemical transformations makes it a valuable precursor for the synthesis of functionalized polymers and small molecules with tailored properties. For example, researchers have explored its use in the development of conjugated polymers for organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs). The indanone moiety can be modified to introduce electron-withdrawing or electron-donating groups, thereby tuning the electronic properties of the resulting materials.
The structural versatility of Ethyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate has also led to its use in the synthesis of chiral intermediates for asymmetric catalysis. Chiral catalysts are crucial for the production of enantiomerically pure compounds, which are essential in pharmaceuticals and fine chemicals. By incorporating chiral auxiliaries or catalysts into synthetic routes involving Ethyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate, chemists can achieve high levels of enantioselectivity and diastereoselectivity.
In addition to its synthetic applications, Ethyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate has been studied for its potential biological activities. Preliminary studies have shown that derivatives of this compound exhibit significant antioxidant properties due to their ability to scavenge free radicals and inhibit lipid peroxidation. This makes them promising candidates for the development of new therapeutic agents for oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
The environmental impact of chemical compounds is an increasingly important consideration in their development and application. Research on the toxicity and biodegradability of Ethyl 3-o xo -2 , 3 -d ihydro -1 H -i ndene -5 -c ar boxy late strong > has shown that it exhibits low toxicity to aquatic organisms and can be biodegraded under certain conditions. This favorable environmental profile makes it a more sustainable choice compared to some traditional organic solvents and intermediates.
In conclusion, Ethyl 3-o xo -2 , 3 -d ihydro -1 H -i ndene -5 -c ar boxy late strong > (CAS No. 150969 -5 5 -4 ) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, materials science, and environmental chemistry. Its unique structural features and versatile reactivity make it an invaluable tool for researchers seeking to develop new molecules with specific biological or material properties. As research continues to advance in these fields, it is likely that new applications for this compound will be discovered, further cementing its importance in modern chemistry.
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